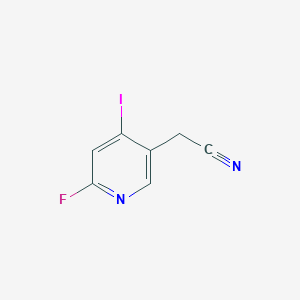
2-Fluoro-4-iodopyridine-5-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Fluoro-4-iodopyridine-5-acetonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of fluorine and iodine atoms attached to a pyridine ring, along with an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodopyridine-5-acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of a pyridine derivative followed by the introduction of the acetonitrile group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-Fluoro-4-iodopyridine-5-acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce more complex molecular structures.
科学的研究の応用
2-Fluoro-4-iodopyridine-5-acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-4-iodopyridine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in various biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
- (6-Fluoro-4-iodo-pyridin-3-yl)-methanol
- (6-Fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester
Uniqueness
2-Fluoro-4-iodopyridine-5-acetonitrile is unique due to its specific combination of fluorine, iodine, and acetonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C7H4FIN2 |
|---|---|
分子量 |
262.02 g/mol |
IUPAC名 |
2-(6-fluoro-4-iodopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4FIN2/c8-7-3-6(9)5(1-2-10)4-11-7/h3-4H,1H2 |
InChIキー |
TWCBACMXWWICMY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1F)CC#N)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
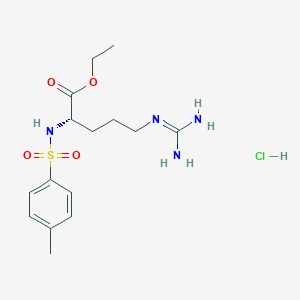
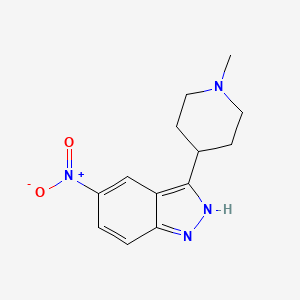
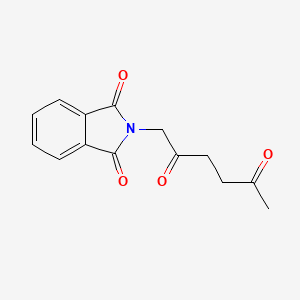

![2-Chloro-4-[(3,4-dichlorophenyl)methyl]-6-methylphenol](/img/structure/B8616452.png)
![Ethyl 2-[(3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate](/img/structure/B8616466.png)
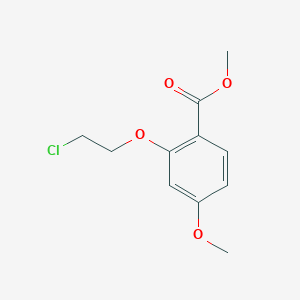
![2-[2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-yl]ethanol](/img/structure/B8616476.png)
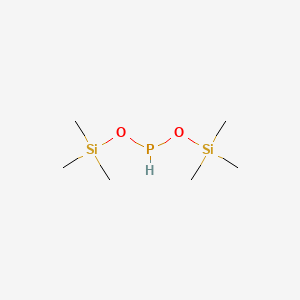
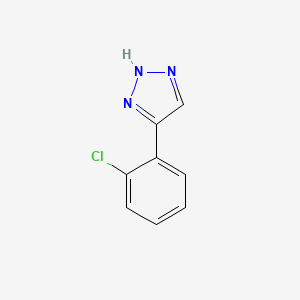
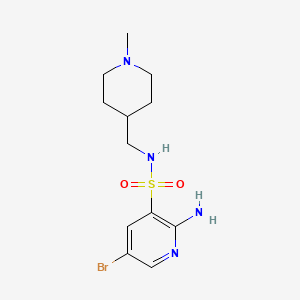
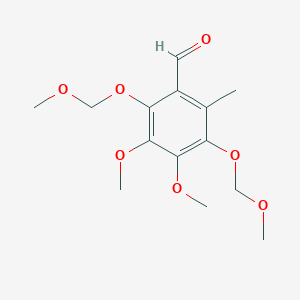
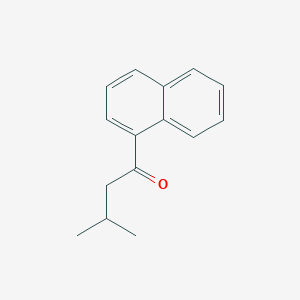
![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8616517.png)
